molecular formula C4H6N2 B133652 4-Methylimidazole CAS No. 822-36-6

4-Methylimidazole

Cat. No.: B133652
CAS No.: 822-36-6
M. Wt: 82.10 g/mol
InChI Key: XLSZMDLNRCVEIJ-UHFFFAOYSA-N
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Description

4-Methylimidazole is a heterocyclic organic compound with the molecular formula C₄H₆N₂. It is derived from imidazole by replacing the hydrogen atom at the fourth position with a methyl group. This compound appears as a slightly yellowish solid and is known to form during the Maillard reaction, which occurs in the browning of certain foods such as roasted meats, coffee, and caramel coloring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylimidazole can be synthesized using the Debus-Radziszewski imidazole synthesis. This method involves the reaction of methylglyoxal with ammonia and formaldehyde . Another synthetic route includes the reaction of hydroxyacetone with formamide in the presence of ammonia .

Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methylimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: It can participate in substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce various substituted imidazoles .

Scientific Research Applications

4-Methylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylimidazole involves its interaction with various molecular targets. It can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This interaction can disrupt normal enzymatic activity and lead to various biological effects .

Comparison with Similar Compounds

    Imidazole: The parent compound from which 4-Methylimidazole is derived.

    1-Methylimidazole: Another methyl-substituted imidazole with the methyl group at the first position.

    2-Methylimidazole: Similar to this compound but with the methyl group at the second position.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its formation during the Maillard reaction and presence in caramel coloring also distinguish it from other imidazole derivatives .

Properties

IUPAC Name

5-methyl-1H-imidazole
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InChI

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)
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InChI Key

XLSZMDLNRCVEIJ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CN=CN1
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Molecular Formula

C4H6N2
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DSSTOX Substance ID

DTXSID9025617
Record name 4-Methylimidazole
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Molecular Weight

82.10 g/mol
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Physical Description

Solid; [HSDB] Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS]
Record name 4-Methylimidazole
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Boiling Point

263 °C
Record name 4-Methylimidazole
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Flash Point

157 °C (315 °F) (closed cup)
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Solubility

Very soluble in ethanol
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Density

1.0416 g/cu cm at 14 °C
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Vapor Pressure

0.01 [mmHg]
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Color/Form

Crystals

CAS No.

822-36-6
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Melting Point

56 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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